molecular formula C6H11NO4 B1595656 3-Amino-4-ethoxy-4-oxobutanoic acid CAS No. 21860-85-5

3-Amino-4-ethoxy-4-oxobutanoic acid

Cat. No. B1595656
CAS RN: 21860-85-5
M. Wt: 161.16 g/mol
InChI Key: WXFCDLWCQIARFW-UHFFFAOYSA-N
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Description

3-Amino-4-ethoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C₄H₇NO₃ . It belongs to the class of 4-oxobutanoic acids and contains an amino group (NH₂), an ethoxy group (OCH₂CH₃), and a ketone group (C=O) on its four-carbon backbone. The compound is also known by other names, including 2-amino-3-carboxypropanoyl and its IUPAC name, 3-amino-4-oxobutanoic acid .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-ethoxy-4-oxobutanoic acid indicates its composition of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound’s structure includes an amino group, an ethoxy group, and a carbonyl group. For a detailed depiction, refer to its molecular formula : C₄H₇NO₃ .

properties

IUPAC Name

3-amino-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFCDLWCQIARFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298003
Record name 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-ethoxy-4-oxobutanoic acid

CAS RN

21860-85-5
Record name NSC120026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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